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A Comparative Analysis of the Pharmacokinetics and Pharmacodynamics of BMS-986120 and

BMS-986141, Novel PAR4 Antagonists

Introduction
BMS-986120 and BMS-986141 are orally bioavailable, small-molecule antagonists of the

protease-activated receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet

activation.[1][2] Developed by Bristol Myers Squibb, these compounds were investigated as

novel antiplatelet agents with the potential for a better safety profile, particularly a lower

bleeding risk, compared to existing antithrombotic therapies.[3][4] Both molecules function by

selectively and reversibly inhibiting PAR4, thereby modulating platelet aggregation and

thrombus formation.[5] This guide provides a detailed comparison of their pharmacokinetic and

pharmacodynamic properties based on preclinical and Phase I clinical trial data. Although

clinical development for both compounds has been discontinued, the data generated remains

valuable for researchers in the field of thrombosis and hemostasis.
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Feature BMS-986120 BMS-986141

Chemical Formula C23H23N5O5S2 C27H23N5O5S2

Molecular Weight 513.6 g/mol 561.6 g/mol

Class Imidazothiadiazole derivative Imidazothiadiazole derivative

Mechanism of Action
Oral, reversible, selective

PAR4 antagonist

Oral, reversible, selective

PAR4 antagonist

Pharmacokinetic Comparison
Both BMS-986120 and BMS-986141 exhibit dose-proportional pharmacokinetics in healthy

human subjects. They are rapidly absorbed with distinct elimination half-lives.

Table 1: Pharmacokinetic Parameters in Healthy Adults
(Single Ascending Dose Studies)
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Parameter BMS-986120 BMS-986141

Dose Range 0.5 - 180 mg 0.5 - 150 mg

Tmax (Median) 1 - 3 hours 1.8 - 2.8 hours

Cmax (3.0 mg) 27.3 ng/mL N/A

Cmax (180 mg) 1536 ng/mL N/A

Cmax (2.5 mg) N/A 17.6 ng/mL

Cmax (150 mg) N/A 958 ng/mL

AUC₀-inf (3.0 mg) 164 hng/mL N/A

AUC₀-inf (180 mg) 15,603 hng/mL N/A

AUC₀-inf (2.5 mg) N/A 183 hng/mL

AUC₀-inf (150 mg) N/A 9207 hng/mL

Half-life (t½) 44.7 - 84.1 hours 33.7 - 44.7 hours

Accumulation Index
~2-fold increase in AUC at

steady state

1.3- to 2-fold increase in AUC

at steady state

Pharmacodynamic Comparison
The primary pharmacodynamic effect of both compounds is the inhibition of PAR4-agonist

peptide (AP)-induced platelet aggregation. Both have demonstrated potent and selective

inhibition of PAR4, with no significant impact on PAR1-mediated platelet activation.

Table 2: Pharmacodynamic Effects on Platelet
Aggregation
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Feature BMS-986120 BMS-986141

IC₅₀ (PAR4-induced Ca²⁺

mobilization)
0.56 nM N/A

IC₅₀ (PAR4-AP induced

platelet aggregation, human

blood)

9.5 nM 1.8 nM

IC₅₀ (PAR4-AP induced

platelet aggregation, monkey

blood)

2.1 nM 1.3 nM

SAD Study (≥80% inhibition of

PAR4-AP induced

aggregation)

≥75 mg dose sustained for ≥24

hours

≥75 mg dose sustained for ≥24

hours

MAD Study (Complete

inhibition of PAR4-AP induced

aggregation)

≥10 mg daily for ~7 days ≥10 mg daily

Effect on PAR1-AP induced

aggregation
No effect observed No effect observed

Preclinical Efficacy and Safety in Cynomolgus Monkeys
Preclinical studies in cynomolgus monkeys provided a direct comparison of the antithrombotic

efficacy and bleeding risk of BMS-986120 and BMS-986141.

Table 3: Preclinical Comparison in a Monkey Model of
Arterial Thrombosis

Parameter BMS-986120 BMS-986141

Dose for ~80% Thrombosis

Reduction
1 mg/kg (82% reduction) 0.5 mg/kg (88% reduction)

Effect on Bleeding Time Minimal impact on hemostasis

1.2-fold increase in mesenteric

artery bleeding time at 0.5

mg/kg

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These preclinical data suggest that both compounds have a favorable therapeutic window, with

robust antithrombotic activity at doses that cause minimal prolongation of bleeding time.

Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for

evaluating the pharmacodynamics of these PAR4 antagonists.
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Caption: PAR4 signaling pathway in platelets and the inhibitory action of BMS compounds.
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Caption: Experimental workflow for assessing pharmacodynamic effects on platelet

aggregation.

Experimental Protocols
Pharmacokinetic Analysis
Pharmacokinetic parameters were determined in Phase I, randomized, double-blind, placebo-

controlled, single- and multiple-ascending-dose studies in healthy human participants.

Sample Collection: Blood samples were collected at predefined time points before and after

oral administration of the study drug.
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Bioanalysis: Plasma concentrations of BMS-986120 and BMS-986141 were determined

using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were

calculated from the plasma concentration-time profiles using non-compartmental analysis.

Pharmacodynamic Analysis (Platelet Aggregation)
The pharmacodynamic effects were assessed by measuring the inhibition of PAR4-agonist

peptide (AP)-induced platelet aggregation ex vivo.

Sample Preparation: Platelet-rich plasma (PRP) was prepared from whole blood samples

collected from study participants.

Assay Principle: The assay is based on light transmission aggregometry. An increase in light

transmission through the PRP sample corresponds to an increase in platelet aggregation.

Procedure:

PRP is placed in an aggregometer.

A PAR4 agonist peptide (e.g., 12.5 µM PAR4-AP) is added to induce platelet aggregation.

The change in light transmittance is recorded over time.

The extent of aggregation is compared to a pre-dose baseline to calculate the percentage

of inhibition.

Selectivity Assessment: To assess selectivity, other platelet agonists such as PAR1-AP, ADP,

and collagen were used in separate experiments to confirm that the inhibitory effect was

specific to the PAR4 pathway.

Conclusion
BMS-986120 and BMS-986141 are potent and selective PAR4 antagonists with predictable,

dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics. Both

compounds demonstrated robust inhibition of platelet aggregation in clinical studies and

significant antithrombotic efficacy with a favorable bleeding profile in preclinical models. While
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BMS-986120 has a longer half-life, both compounds showed sustained pharmacodynamic

effects. The data from these investigations provide a strong rationale for the continued

exploration of PAR4 antagonism as a promising antiplatelet strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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